

# Spectroscopic Profile of 5-Bromo-6-nitro-1,3-benzodioxole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-6-nitro-1,3-benzodioxole

Cat. No.: B1270917

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Bromo-6-nitro-1,3-benzodioxole**. Due to the limited availability of complete, published spectral data for this specific compound, this document presents predicted values based on established spectroscopic principles and data from structurally related compounds. The information herein is intended to serve as a valuable reference for the synthesis, purification, and characterization of **5-Bromo-6-nitro-1,3-benzodioxole** and similar molecules.

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **5-Bromo-6-nitro-1,3-benzodioxole**. These predictions are derived from the analysis of substituent effects on the 1,3-benzodioxole scaffold and comparison with data for compounds such as 5-nitro-1,3-benzodioxole. The presence of a bromine atom and a nitro group is expected to significantly influence the electronic environment and, consequently, the spectral properties of the molecule.

### Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-4	~7.3 - 7.5	s	-	Expected to be a singlet due to the lack of adjacent protons. Its chemical shift is influenced by the deshielding effects of the adjacent nitro group and the bromine atom.
H-7	~7.0 - 7.2	s	-	Also a singlet, this proton is expected to be at a slightly higher field compared to H-4 due to the electronic effects of the substituents.
O-CH <sub>2</sub> -O	~6.1 - 6.3	s	-	The characteristic singlet for the methylenedioxy group protons.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C-3a	~148 - 150	Quaternary carbon of the benzodioxole ring.
C-4	~110 - 112	Aromatic CH carbon.
C-5	~115 - 117	Carbon bearing the bromine atom.
C-6	~140 - 142	Carbon bearing the nitro group.
C-7	~108 - 110	Aromatic CH carbon.
C-7a	~145 - 147	Quaternary carbon of the benzodioxole ring.
O-CH <sub>2</sub> -O	~102 - 104	Carbon of the methylenedioxy bridge.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
Aromatic C-H Stretch	3100 - 3000	Medium	Characteristic for aromatic C-H bonds. <a href="#">[1]</a>
Asymmetric NO <sub>2</sub> Stretch	1550 - 1520	Strong	Aromatic nitro compounds typically show a strong absorption in this region. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Symmetric NO <sub>2</sub> Stretch	1360 - 1330	Strong	The second characteristic stretching vibration for the nitro group. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Aromatic C=C Stretch	1620 - 1580, 1500 - 1450	Medium to Strong	Multiple bands are expected due to the vibrations of the aromatic ring. <a href="#">[1]</a>
C-O-C Asymmetric Stretch	1260 - 1230	Strong	Characteristic for the dioxole ring.
C-O-C Symmetric Stretch	1040 - 1020	Strong	Characteristic for the dioxole ring.
C-Br Stretch	700 - 500	Medium to Strong	The position can be variable and may be in the fingerprint region.

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Predicted Identity	Notes
245/247	$[M]^+$	Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for M and M+2).[5] The exact mass is 244.9324 g/mol .[6]
199/201	$[M-NO_2]^+$	Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
166	$[M-Br]^+$	Loss of the bromine atom.
120	$[M-Br-NO_2]^+$	Subsequent loss of both the bromine and nitro groups.
92	$[C_6H_4O]^+$	Fragmentation of the benzodioxole ring.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **5-Bromo-6-nitro-1,3-benzodioxole**. Instrument parameters and sample preparation may require optimization based on the specific equipment and the physical properties of the synthesized compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). The choice of solvent will depend on the solubility of the compound.
  - Transfer the solution to a clean, dry 5 mm NMR tube.

- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- Data Acquisition:
  - Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$ .
  - For  $^1\text{H}$  NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - For  $^{13}\text{C}$  NMR, use proton decoupling to obtain a spectrum with single lines for each carbon. A larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid, purified compound directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet):
  - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet before scanning the sample.

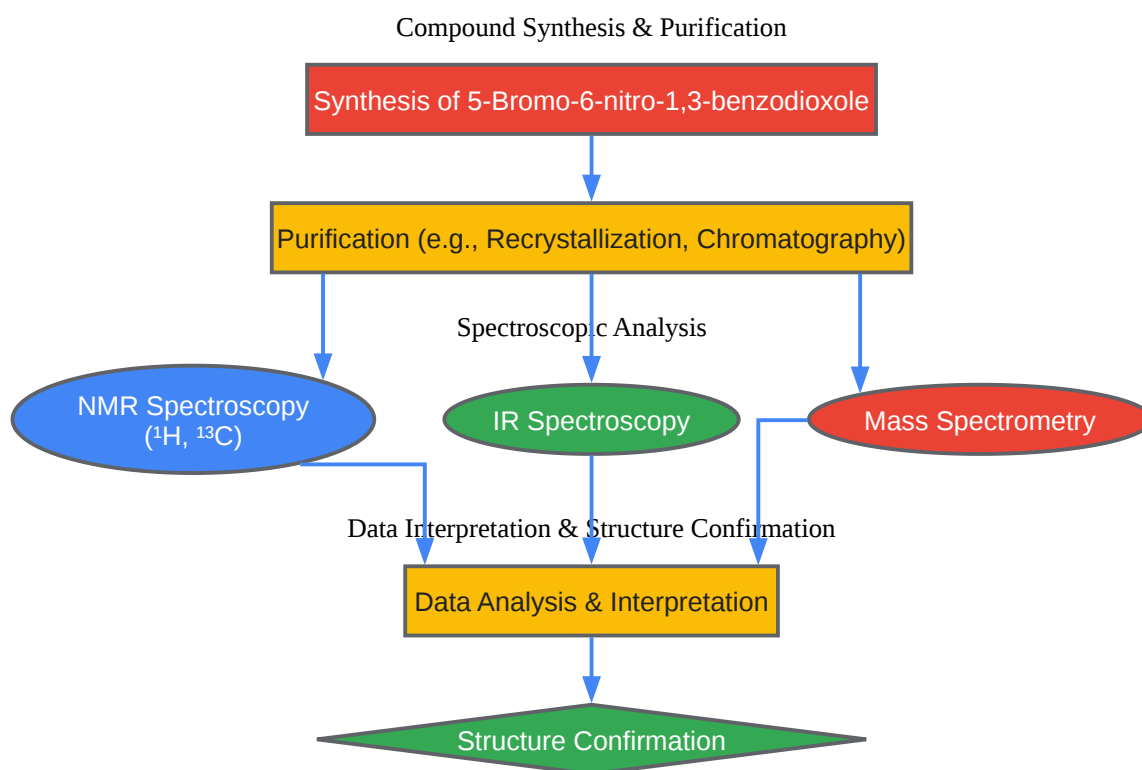
- Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good quality spectrum.

## Mass Spectrometry (MS)

- Sample Preparation:
  - Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
  - Further dilute the sample as necessary for the specific ionization technique and instrument sensitivity.
- Data Acquisition (Electron Ionization - EI):
  - Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
  - Use a standard electron energy of 70 eV for ionization.
  - Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g.,  $m/z$  50-300).
- Data Acquisition (Electrospray Ionization - ESI):
  - Infuse the sample solution directly into the ESI source using a syringe pump.
  - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.
  - Acquire the spectrum in either positive or negative ion mode.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **5-Bromo-6-nitro-1,3-benzodioxole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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